molecular formula C11H17N3O2S B2480680 Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate CAS No. 2460756-72-1

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate

Cat. No.: B2480680
CAS No.: 2460756-72-1
M. Wt: 255.34
InChI Key: QVIDFDCXLJXJPG-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues of Insecticides

This compound is utilized in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The synthesis involves a key step of cocyclization, demonstrating its utility in creating potent insecticidal agents with potentially improved properties over their parent compounds (Brackmann et al., 2005).

Intermediate for Enantioselective Synthesis

It serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application underscores its importance in the synthesis of nucleoside analogues, which are pivotal in antiviral and anticancer drug development (Ober et al., 2004).

Development of 1,3,4‐Thiadiazolesulfonamides Precursors

This compound is related to 1,3,4-thiadiazole derivatives used in the development of sulfonamides, showcasing its role in the synthesis of compounds with potential therapeutic applications, such as antimicrobial agents (Pedregosa et al., 1996).

Chemosensory Material Development

In the development of chemosensory materials, this compound's derivatives have been used to create strong blue emissive nanofibers capable of detecting volatile acid vapors. This application highlights its potential in the fabrication of materials for sensing and detection technologies (Sun et al., 2015).

Crystallographic and Synthetic Studies

The tert-butyl carbazole derivatives, including compounds similar to "tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate," have been subjects of synthetic and crystallographic studies. These studies provide insights into the molecular structure and properties, facilitating the design of novel compounds with specific functionalities (Kant et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-10(2,3)16-9(15)14-11(4-5-11)7-6-17-8(12)13-7/h6H,4-5H2,1-3H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIDFDCXLJXJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.